molecular formula C29H31N7O2 B564014 Imatinib (Piperidine)-N-oxide CAS No. 571186-91-9

Imatinib (Piperidine)-N-oxide

Cat. No.: B564014
CAS No.: 571186-91-9
M. Wt: 509.614
InChI Key: MSADRWGPCQTOST-UHFFFAOYSA-N
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Description

Imatinib (Piperidine)-N-oxide is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) This compound is characterized by the presence of a piperidine ring, which is a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imatinib (Piperidine)-N-oxide typically involves the oxidation of imatinib using suitable oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the piperidine nitrogen to form the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Imatinib (Piperidine)-N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of N,N-dioxide derivatives.

    Reduction: Reduction reactions can revert the N-oxide group back to the original piperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products:

    Oxidation: N,N-dioxide derivatives.

    Reduction: Original piperidine derivative.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Imatinib (Piperidine)-N-oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on various biological pathways and its role as a kinase inhibitor.

    Medicine: Investigated for its potential therapeutic applications beyond CML and GIST, including other types of cancer and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of imatinib (Piperidine)-N-oxide involves the inhibition of tyrosine kinases, particularly the BCR-ABL fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells in CML. The N-oxide group enhances the binding affinity of the compound to the kinase domain, leading to more effective inhibition. This results in the suppression of downstream signaling pathways that promote cell growth and survival.

Comparison with Similar Compounds

    Imatinib: The parent compound, used primarily in the treatment of CML and GIST.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile.

    Bosutinib: A dual kinase inhibitor targeting both BCR-ABL and Src family kinases.

    Ponatinib: A third-generation inhibitor designed to overcome resistance to earlier drugs.

Uniqueness: Imatinib (Piperidine)-N-oxide is unique due to the presence of the N-oxide group, which enhances its chemical stability and binding affinity to target kinases. This modification potentially improves its therapeutic efficacy and broadens its application in various fields of research and medicine.

Biological Activity

Imatinib (Piperidine)-N-oxide is a derivative of the well-known tyrosine kinase inhibitor imatinib, primarily recognized for its efficacy in treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of the BCR-ABL tyrosine kinase, a fusion protein that plays a critical role in the pathogenesis of CML. The N-oxide modification enhances the binding affinity of imatinib to the kinase domain, leading to more effective inhibition of downstream signaling pathways that promote cell proliferation and survival. This mechanism is crucial for its therapeutic efficacy in CML patients.

Pharmacokinetics and Metabolism

The metabolism of this compound involves various cytochrome P450 enzymes, with CYP2C8 and CYP3A4 being the most significant contributors. Studies indicate that while both enzymes metabolize imatinib extensively, CYP2C8 may play a more dominant role during long-term treatment due to the autoinhibition of CYP3A4 by imatinib itself .

Key Pharmacokinetic Parameters

ParameterValue
CYP Enzymes Involved CYP2C8, CYP3A4
IC50 for CYP3A4 23.3 µM
IC50 for CYP2C8 8.4 µM
Time-dependent Inhibition Up to 90% inhibition at clinically relevant concentrations

Biological Activity and Therapeutic Applications

This compound has shown promise beyond CML treatment. Its biological activity suggests potential applications in various cancers and inflammatory diseases due to its kinase inhibitory properties. Research indicates that it may also influence other signaling pathways involved in cancer progression .

Case Studies

  • Chronic Myelogenous Leukemia (CML) : In clinical settings, patients treated with imatinib have demonstrated significant improvements in overall survival rates. The compound's ability to target BCR-ABL has made it a cornerstone in CML therapy.
  • Gastrointestinal Stromal Tumors (GISTs) : Similar to its effects in CML, imatinib has been effective in managing GISTs, leading to tumor shrinkage and improved patient outcomes.
  • Potential Applications in Other Cancers : Emerging studies suggest that imatinib may have beneficial effects in solid tumors by inhibiting other kinases involved in tumor growth and metastasis .

Toxicity and Side Effects

While imatinib is generally well-tolerated, potential toxicities have been observed, particularly relating to liver and renal function. Animal studies have indicated liver toxicity characterized by elevated liver enzymes and necrosis, alongside renal toxicity manifesting as tubular nephrosis . Monitoring for these adverse effects is essential during treatment.

Properties

IUPAC Name

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSADRWGPCQTOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652617
Record name 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571186-91-9
Record name 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloroperoxybenzoic acid (Fluka, Buchs, Switzerland; 2.06 g of 55%, 4.27 mmol) is added to a stirred mixture of 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide (prepared as described in EP 0 564 409 B1, Example 21; 2.00 g, 4.05 mmol) in dichloromethane (70 mL) at −20° C. The resulting mixture is then stirred at RT for 72 h. The solvent is then evaporated off under reduced pressure to yield a mixture which is purified by column chromatography on silica gel, eluent dichloromethane-methanol-water (70:30:5), to give the title compound as a yellow crystalline solid, m.p. 154-158° C.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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